molecular formula C10H11F3O3 B12012056 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol

Cat. No.: B12012056
M. Wt: 236.19 g/mol
InChI Key: VLHNLWRHUSZUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a phenoxy ether linker attached to a glycerol backbone, with a metabolically stable trifluoromethyl group on the aromatic ring, which can influence the compound's lipophilicity and binding characteristics. Its primary research application is as a key building block in the synthesis of more complex molecules. For instance, it has been specifically identified as a crucial precursor in the synthetic pathway for producing kinase inhibitors, a major class of therapeutic targets source . The diol functional groups make it a versatile scaffold for further chemical modifications, enabling researchers to develop novel compounds for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2

InChI Key

VLHNLWRHUSZUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is an organic compound with the molecular formula C10H11F3O3C_{10}H_{11}F_3O_3. It features a trifluoromethyl group attached to a phenoxy structure, linked to a propane-1,2-diol backbone. The presence of the trifluoromethyl group enhances its lipophilicity and contributes to its unique reactivity profile and potential biological activities.

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals: It can be used as a building block for developing new drugs due to its unique chemical properties and biological activities.
  • Medicinal Chemistry: It is of interest in medicinal chemistry due to its potential applications as a drug or drug precursor.

Structural Features and Comparison with Similar Compounds

The presence of the trifluoromethyl group distinguishes this compound from other similar compounds. This feature enhances its lipophilicity and contributes to its unique reactivity profile and potential biological activities.

Compound NameStructureUnique Features
3-Phenoxypropane-1,2-diolC10H12O3C_{10}H_{12}O_3Lacks trifluoromethyl group; used in various pharmaceutical applications.
4-TrifluoromethylphenolC7H4F3OC_7H_4F_3OSimilar trifluoromethyl substitution; used primarily as an intermediate.
Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol)C10H14O4C_{10}H_{14}O_4Contains methoxy instead of trifluoromethyl; used as an expectorant.

Toxicity

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name Substituent Position & Group Key Structural Feature Reference
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol 3-CF₃ on phenoxy Electron-withdrawing CF₃ group Inferred
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 4-tert-octyl on phenoxy Bulky alkyl group
3-(naphthalen-2-yloxy)propane-1,2-diol Naphthalen-2-yloxy Polycyclic aromatic system
3-(imidazol-1-yl)propane-1,2-diol Imidazol-1-yl instead of aryl Heterocyclic substitution
Levodropropizine (S(-)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol) Piperazin-1-yl group Nitrogen-containing heterocycle
3-(4-n-Pentylphenoxy)propane-1,2-diol 4-n-pentyl on phenoxy Linear alkyl chain

Key Observations :

  • Electron Effects : The trifluoromethyl group (-CF₃) increases electrophilicity and steric hindrance compared to alkyl (e.g., tert-octyl, n-pentyl) or aromatic (naphthyl) substituents. This may enhance binding to hydrophobic pockets in biological targets .
  • Heterocyclic vs. Aryl : Imidazole- or piperazine-substituted diols (e.g., ) exhibit distinct hydrogen-bonding capabilities and solubility profiles compared to aryl-substituted analogs.

Key Observations :

  • Etherification: The target compound is likely synthesized via nucleophilic ring-opening of glycidol with 3-CF₃ phenol, similar to methods used for 3-(4-methoxyphenoxy)propane-1,2-diol .

Physical and Chemical Properties

Table 3: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility Optical Activity ([α]D) Reference
This compound Not reported Likely moderate in polar solvents N/A Inferred
3-(4-n-Pentylphenoxy)propane-1,2-diol 52 Soluble in EtOH –7.6 (c1, EtOH)
3-(imidazol-1-yl)propane-1,2-diol Oil High in polar solvents Not reported
Levodropropizine Not reported Water-soluble S(-)-enantiomer active

Key Observations :

  • Lipophilicity: The trifluoromethyl group likely increases logP compared to alkylphenoxy diols, improving membrane permeability but reducing aqueous solubility.
  • Optical Activity : Chiral analogs (e.g., ) show significant optical rotation, suggesting the trifluoromethyl derivative may also exhibit enantiomer-dependent bioactivity.
Table 4: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Application Reference
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol Anti-inflammatory Inhibition of multiple kinases
3-(naphthalen-2-yloxy)propane-1,2-diol High enantioselectivity Chiral separation applications
Levodropropizine Antitussive Reduces cough frequency by 33–51%
3-(4-hydroxy-3-methoxyphenyl)propan-1,2-diol Cytotoxic (IC₅₀ = 20.4 μM in HCT116 cells) Potential anticancer agent

Key Observations :

  • Anti-Inflammatory Potential: The tert-octyl analog’s kinase inhibition suggests that the trifluoromethyl derivative may target similar pathways, with enhanced metabolic stability due to -CF₃.
  • Therapeutic Applications : While levodropropizine is clinically used for cough suppression , the trifluoromethyl compound’s bioactivity remains speculative but could align with cytotoxicity or anti-inflammatory roles.

Biological Activity

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is a novel organic compound characterized by its unique trifluoromethyl group attached to a phenoxy structure, linked through a propane-1,2-diol backbone. Its molecular formula is C10H11F3O3C_{10}H_{11}F_{3}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agriculture.

The trifluoromethyl group enhances the compound's lipophilicity and alters its reactivity profile, which may lead to significant biological interactions. The presence of this group contributes to its solubility in various solvents, making it a suitable candidate for drug development and other applications.

Property Value
Molecular FormulaC10H11F3O3C_{10}H_{11}F_{3}O_{3}
Molecular Weight236.19 g/mol
LogP (octanol-water partition)2.5
Solubility in WaterLow

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways, particularly through the suppression of nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in activated macrophages. This mechanism is crucial for developing anti-inflammatory therapies .
  • Potential as a Drug Precursor : The compound's unique chemical properties make it a valuable building block for synthesizing novel drugs. Its structural similarities to known pharmacophores suggest potential efficacy against various diseases, including inflammatory and autoimmune disorders .

Case Study 1: Inhibition of Inflammatory Pathways

A study focused on compounds structurally related to this compound demonstrated that these compounds significantly reduced inflammatory markers in vitro. Specifically, they inhibited the Syk/NF-κB signaling pathway in lipopolysaccharide (LPS)-activated RAW264.7 cells. The results indicated a strong potential for these compounds as anti-inflammatory agents .

Case Study 2: Synthesis and Evaluation of Derivatives

Research into derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenoxy ring has been correlated with increased potency against certain biological targets .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
3-Phenoxypropane-1,2-diolC10H12O3C_{10}H_{12}O_{3}General pharmaceutical applications
4-TrifluoromethylphenolC7H4F3OC_{7}H_{4}F_{3}OIntermediate in drug synthesis
Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol)C10H14O4C_{10}H_{14}O_{4}Expectorant with mucolytic properties

Q & A

Q. Advanced

  • LC-MS/MS with QuEChERS extraction : Achieves detection limits <1 ng/mL in complex matrices (e.g., breast milk). Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogues) for accuracy.
  • Validation parameters : Include linearity (R² >0.99), precision (RSD <15%), and recovery (70–120%) per FDA guidelines. DAD and FLD detectors offer complementary selectivity for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.